molecular formula C13H16FNO2 B8305558 3-Fluoro-4-(4-methylpiperidin-1-yl)benzoic acid

3-Fluoro-4-(4-methylpiperidin-1-yl)benzoic acid

Cat. No. B8305558
M. Wt: 237.27 g/mol
InChI Key: QMWRKCNVSGPKRM-UHFFFAOYSA-N
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Patent
US07223788B2

Procedure details

Methyl 3-fluoro-4-(4-methylpiperidin-1-yl)benzoate was treated with lithium hydroxide by method P. This resulted in the product with the molecular weight of 237.28 (C13H16FNO2); MS (ESI): 238 (M+H+).
Name
Methyl 3-fluoro-4-(4-methylpiperidin-1-yl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[N:12]1[CH2:17][CH2:16][CH:15]([CH3:18])[CH2:14][CH2:13]1)[C:5]([O:7]C)=[O:6].[OH-].[Li+]>>[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[N:12]1[CH2:17][CH2:16][CH:15]([CH3:18])[CH2:14][CH2:13]1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Methyl 3-fluoro-4-(4-methylpiperidin-1-yl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)OC)C=CC1N1CCC(CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This resulted in the product with the molecular weight of 237.28 (C13H16FNO2)

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C(=O)O)C=CC1N1CCC(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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